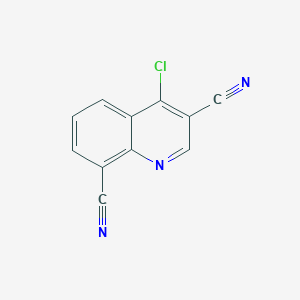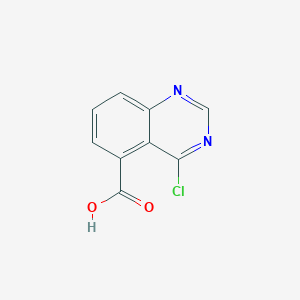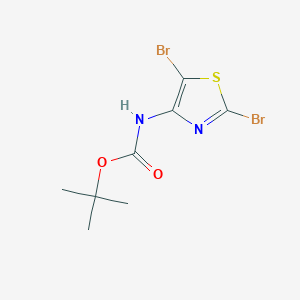
Hexanal, 4-methyl-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(Benzyloxy)-4-methylhexanal is an organic compound characterized by a benzyl ether group attached to a hexanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methylhexanal typically involves the protection of alcohols using benzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols under mild and neutral conditions . The reaction involves the formation of a benzyl cation, which reacts with the alcohol to form the protected derivative.
Industrial Production Methods
Industrial production methods for (S)-6-(Benzyloxy)-4-methylhexanal may involve large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(Benzyloxy)-4-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 6-(Benzyloxy)-4-methylhexanoic acid.
Reduction: (S)-6-(Benzyloxy)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-6-(Benzyloxy)-4-methylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-6-(Benzyloxy)-4-methylhexanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aldehyde group can also participate in chemical reactions that modify the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Benzyloxy)propanal: Similar structure with a shorter carbon chain.
(S)-6-(Methoxy)-4-methylhexanal: Similar structure with a methoxy group instead of a benzyloxy group.
(S)-6-(Benzyloxy)-4-methylhexanoic acid: Oxidized form of (S)-6-(Benzyloxy)-4-methylhexanal.
Uniqueness
(S)-6-(Benzyloxy)-4-methylhexanal is unique due to its specific combination of a benzyl ether group and an aldehyde group, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the benzyl ether group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
87359-89-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-methyl-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C14H20O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Clé InChI |
RKZYNDQFWFVEQV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=O)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)


![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)



![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)

